Benzene, dichloro(trichlorosilyl)-

Übersicht

Beschreibung

Benzene, dichloro(trichlorosilyl)- is an organosilicon compound that features a benzene ring substituted with two chlorine atoms and a trichlorosilyl group. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, organic synthesis, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichloro(trichlorosilyl)- typically involves the reaction of trichlorosilane (SiHCl3) with benzene derivatives under specific conditions. One common method is the [4+2]-cycloaddition reaction between trichlorosilane and dienes, which provides facile access to vicinal bis(trichlorosilylated) benzenes . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of benzene, dichloro(trichlorosilyl)- may involve gas-phase condensation reactions, which are known to yield higher efficiencies compared to liquid-phase condensation methods . The use of trichlorosilane and benzene derivatives in a controlled environment allows for the large-scale synthesis of this compound, which is essential for its various applications.

Analyse Chemischer Reaktionen

Hydrolysis to Silanol Derivatives

Benzene, dichloro(trichlorosilyl)- undergoes rapid hydrolysis in the presence of water, producing silanol intermediates and hydrochloric acid:

-

Applications : Silanol derivatives are precursors for silicone polymers and adhesion promoters.

Fluorination to Trifluoromethyl Derivatives

Reaction with potassium fluoride (KF) replaces chlorine atoms with fluorine, yielding trifluoromethylbenzene derivatives:

-

Conditions : 60–100°C, anhydrous solvent.

-

Selectivity : >99% with Rh(I) catalysts (e.g., [Rh(μ-Cl)(dppbz

)]

) .

Catalytic Coupling Reactions

The compound participates in coupling reactions facilitated by Lewis acid catalysts (e.g., BCl

, AlCl

) :

-

Mechanism : Polarization of Si–Cl bonds by the catalyst enhances electrophilic substitution at the silicon center.

-

Example : Reaction with resorcinol under acidic conditions produces 2,4-dihydroxybenzophenone .

| Catalyst | Reaction Time (h) | Temperature (°C) | Phenyldichlorosilane Efficiency (%) |

|---|---|---|---|

| BCl |

text| 12 | 150 | 58 |

| AlCl

| 4 | 250 | 45 |

Role in Silane-Mediated Functionalization

The trichlorosilyl group acts as a versatile handle for further functionalization:

-

Grignard Reactions : Substitution with organomagnesium reagents forms aryl-silicon bonds.

-

Reduction : Wolff–Kishner or Clemmensen reduction converts ketone intermediates to alkylbenzenes .

Thermal Stability and Byproduct Formation

At temperatures >500°C, thermal decomposition occurs, generating silicon tetrachloride (SiCl

) and chlorinated benzene byproducts :

Catalyst Optimization

Lewis acid catalysts significantly enhance reaction rates and selectivity (Table I) :

| Catalyst | Phenyldichlorosilane Yield (%) | Byproduct Formation (%) |

|---|---|---|

| BCl |

text| 58 | <5 |

| AlCl

| 45 | 12 |

| None (thermal) | 19 | 30 |

Wissenschaftliche Forschungsanwendungen

Synthesis of Organosilicon Compounds

Benzene, dichloro(trichlorosilyl)- is utilized in the synthesis of phenylchlorosilanes. The reaction of benzene with dichlorosilane and trichlorosilane under controlled conditions yields phenylchlorosilanes, which are crucial intermediates in the production of silicone materials and coatings .

Case Study:

- Reaction Conditions : A study demonstrated that maintaining a mole ratio of benzene to silanic hydrogen between 1:1 to 3:1 at elevated temperatures (up to 500°C) significantly enhances the yield of desired products .

- Results : The method yielded phenyldichlorosilane and phenyltrichlorosilane, highlighting its effectiveness in producing organosilicon compounds.

Polymer Chemistry

The compound plays an essential role in polymerization processes. It can act as a precursor for polysiloxanes and other silicone-based polymers, which are widely used in sealants, adhesives, and elastomers.

Data Table: Polymer Applications of Benzene, dichloro(trichlorosilyl)-

| Application | Description | Example Products |

|---|---|---|

| Sealants | Used in formulation for moisture resistance | Silicone sealants |

| Adhesives | Enhances adhesion properties | Silicone adhesives |

| Elastomers | Contributes to flexibility and durability | Silicone rubbers |

Catalysis

Benzene, dichloro(trichlorosilyl)- has been explored as a catalyst in hydrosilylation reactions. Its ability to facilitate the addition of silanes to alkenes under mild conditions makes it valuable in organic synthesis.

Case Study:

- Hydrosilylation Reactions : Research indicates that using benzene derivatives with trichlorosilane can improve reaction rates and yields when applied to various substrates .

Safety and Regulatory Aspects

Due to its chemical nature, benzene, dichloro(trichlorosilyl)- is subject to regulatory scrutiny. The Environmental Protection Agency (EPA) monitors its use due to potential health risks associated with exposure . Understanding the safety protocols is crucial for industries handling this compound.

Wirkmechanismus

The mechanism of action of benzene, dichloro(trichlorosilyl)- involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl group acts as a Lewis acid, facilitating the formation of new chemical bonds through nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Benzene, trichlorosilyl-: This compound features a single trichlorosilyl group attached to the benzene ring and is used in similar applications as benzene, dichloro(trichlorosilyl)-.

Benzene, dichloro-: This compound has two chlorine atoms attached to the benzene ring and is commonly used in organic synthesis and industrial applications.

Uniqueness: Benzene, dichloro(trichlorosilyl)- is unique due to the presence of both chlorine atoms and a trichlorosilyl group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and versatility, making it valuable in various scientific and industrial applications .

Biologische Aktivität

Benzene, dichloro(trichlorosilyl)- is an organosilicon compound that has garnered interest in various fields, particularly in chemistry and biology. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

Benzene, dichloro(trichlorosilyl)- is characterized by the presence of both benzene and trichlorosilyl groups. Its molecular structure contributes to its reactivity and potential biological interactions. The compound is typically synthesized through chlorination methods involving benzene derivatives, often using catalysts such as NaY zeolite to enhance reaction efficiency .

Mechanisms of Biological Activity

The biological activity of Benzene, dichloro(trichlorosilyl)- can be attributed to its ability to undergo various chemical reactions:

- Electrophilic Aromatic Substitution (EAS) : This reaction allows the substitution of hydrogen atoms on the benzene ring with electrophiles, which can influence biological pathways.

- Nucleophilic Substitution : Chlorine atoms can be replaced with nucleophiles (e.g., hydroxide ions), leading to the formation of phenolic compounds that may exhibit biological activity.

The trichlorosilyl group enhances the compound’s reactivity, making it a potential candidate for interactions with biomolecules.

Biological Applications

Research has indicated several potential applications for Benzene, dichloro(trichlorosilyl)- in biological contexts:

- Drug Development : The compound has been explored for its potential use as a reagent in pharmaceutical synthesis, which may lead to novel therapeutic agents.

- Biomolecular Interactions : Studies have investigated how this compound interacts with various biomolecules, potentially affecting enzyme activity or cellular signaling pathways .

Case Studies

-

Synthesis and Reactivity :

A study examined the synthesis of related organosilicon compounds and their reactivity profiles. The findings suggested that compounds similar to Benzene, dichloro(trichlorosilyl)- could participate in significant biological transformations, providing insights into their potential therapeutic uses . -

Toxicological Assessments :

Research has also focused on the toxicological aspects of chlorinated benzenes. Benzene derivatives have been shown to exhibit varying degrees of toxicity depending on their chemical structure and substituents. Such assessments are crucial for understanding the safety profile of Benzene, dichloro(trichlorosilyl)- in biological systems .

Comparative Analysis

To better understand the unique properties of Benzene, dichloro(trichlorosilyl)- compared to similar compounds, a comparative analysis is presented below:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzene, dichloro(trichlorosilyl)- | C6H4Cl2SiCl3 | Potential drug precursor |

| 1,3-Dichlorobenzene | C6H4Cl2 | Moderate toxicity |

| 1,2,4-Trichlorobenzene | C6H3Cl3 | High toxicity |

This table highlights the distinctiveness of Benzene, dichloro(trichlorosilyl)- due to its trichlorosilyl group and suggests its unique reactivity profile may lead to specific biological applications.

Eigenschaften

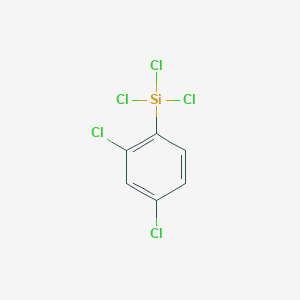

IUPAC Name |

trichloro-(2,4-dichlorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl5Si/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPUEAJRHABYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27137-85-5 | |

| Record name | Benzene, dichloro(trichlorosilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.